molecular formula C14H23N5O2 B13868304 1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine

1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine

Katalognummer: B13868304
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: HOAGDZCNEUSXHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in medicinal chemistry and drug development . The compound’s unique structure, featuring a nitropyrazole moiety, makes it an interesting subject for various scientific studies.

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitropyrazole and piperidine moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its nitropyrazole group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Eigenschaften

Molekularformel

C14H23N5O2

Molekulargewicht

293.36 g/mol

IUPAC-Name

1-methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine

InChI

InChI=1S/C14H23N5O2/c1-16-6-2-12(3-7-16)17-8-4-13(5-9-17)18-11-14(10-15-18)19(20)21/h10-13H,2-9H2,1H3

InChI-Schlüssel

HOAGDZCNEUSXHV-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)N2CCC(CC2)N3C=C(C=N3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.